

Spectroscopic Profile of 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

Cat. No.: B1277637

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**. While a complete, published experimental dataset for this specific molecule is not readily available in public databases as of this writing, this document compiles predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It also outlines detailed, standard experimental protocols for acquiring such data.

Compound Overview

Structure:

- IUPAC Name: **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**
- CAS Number: 4640-69-1
- Molecular Formula: $C_{11}H_{11}NO_3$
- Molecular Weight: 205.21 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6 - 7.5	m	2H	Aromatic H (ortho to carbonyl)
~7.0 - 6.9	d	1H	Aromatic H (meta to carbonyl)
~4.0	s	2H	$-\text{CH}_2-$ (methylene)
~3.95	s	3H	$-\text{OCH}_3$
~3.93	s	3H	$-\text{OCH}_3$

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~190	C=O (ketone)
~154	Aromatic C-OCH ₃
~149	Aromatic C-OCH ₃
~128	Aromatic C-H
~127	Aromatic C (ipso)
~117	C≡N (nitrile)
~110	Aromatic C-H
~110	Aromatic C-H
~56	-OCH ₃
~56	-OCH ₃
~30	-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch
~2250	Medium-Strong	C≡N stretch (nitrile)
~1680	Strong	C=O stretch (aromatic ketone)
~1600, ~1510	Medium-Strong	Aromatic C=C stretch
~1270, ~1020	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
205	High	[M] ⁺ (Molecular Ion)
165	High	[M - CH ₂ CN] ⁺
137	Medium	[M - C ₄ H ₂ NO] ⁺
135	High	[C ₈ H ₇ O ₂] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
 - Acquire ¹³C NMR spectra on a 100 MHz or higher field spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
 - Further structural confirmation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO_2 and H_2O absorptions.

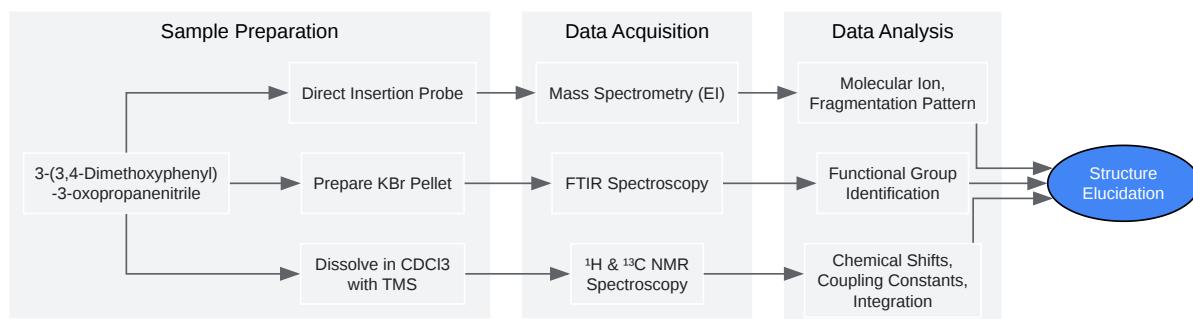
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
- Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.

Visualizations

Experimental Workflow

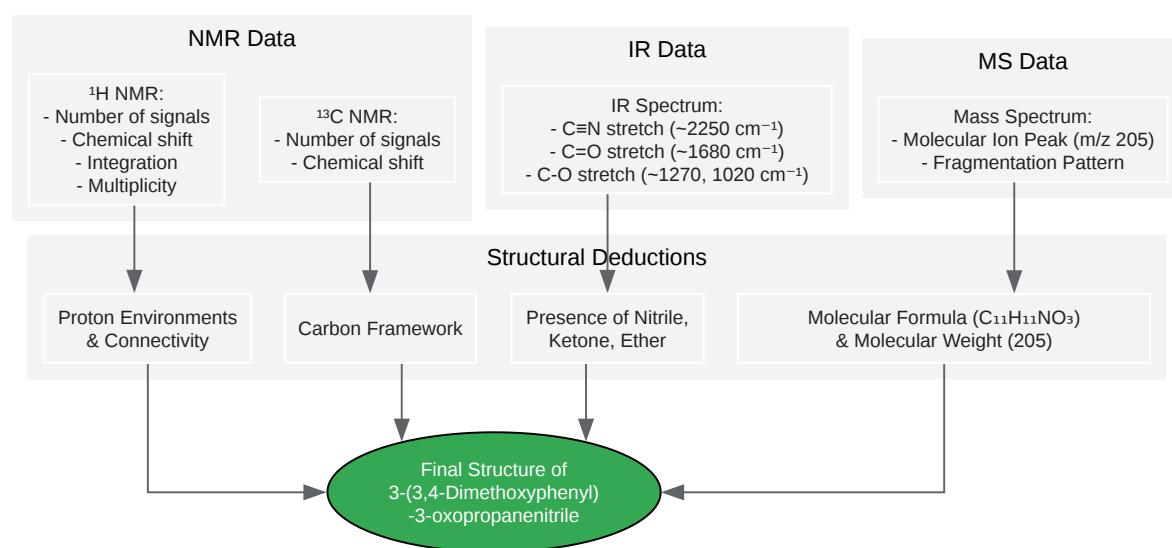
Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

Logical Relationships in Spectral Interpretation

Logical Relationships in Spectral Interpretation



[Click to download full resolution via product page](#)

Caption: Interpreting spectroscopic data.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277637#spectroscopic-data-nmr-ir-ms-of-3-3-4-dimethoxyphenyl-3-oxopropanenitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com